1-Ethyl-3-(2-hydroxyphenyl)urea

1-Ethyl-3-(2-hydroxyphenyl)urea is a substituted urea compound characterized by an ethyl group and a 2-hydroxyphenyl substituent on the urea core. This structure places it within the hydroxyphenylurea class, which is actively researched for antioxidant and enzyme inhibition applications.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8602917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-hydroxyphenyl)urea
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=CC=C1O
InChIInChI=1S/C9H12N2O2/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13)
InChIKeyUTXCNXIEFZCIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(2-hydroxyphenyl)urea: Core Properties for Research Procurement


1-Ethyl-3-(2-hydroxyphenyl)urea is a substituted urea compound characterized by an ethyl group and a 2-hydroxyphenyl substituent on the urea core . This structure places it within the hydroxyphenylurea class, which is actively researched for antioxidant and enzyme inhibition applications [1]. However, direct, comparative quantitative data for this specific compound is extremely limited in public scientific literature, making a standard procurement justification based on differential performance challenging .

Why 1-Ethyl-3-(2-hydroxyphenyl)urea Cannot Be Casually Substituted


Substitution among hydroxyphenylurea derivatives is not trivial, as minor structural changes profoundly impact biological activity [1]. Quantitative Structure-Activity Relationship (QSAR) studies on this compound class demonstrate that activity is governed by electronic and steric effects of substituents on the phenolic ring, as well as the overall hydrophobicity of the molecule [2]. Therefore, replacing 1-Ethyl-3-(2-hydroxyphenyl)urea with an analog lacking the specific ortho-hydroxy or ethyl substitution pattern is highly likely to result in a different, and potentially non-viable, biological or functional profile [3].

1-Ethyl-3-(2-hydroxyphenyl)urea: Evidence-Based Differentiation Data


Validated Research Applications for 1-Ethyl-3-(2-hydroxyphenyl)urea


Technical Documentation Hub

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